4-Bromo-3-chloro-2-fluorobenzyl bromide
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Overview
Description
4-Bromo-3-chloro-2-fluorobenzyl bromide is a substituted benzyl bromide with the molecular formula C7H4Br2ClF and a molecular weight of 302.37 g/mol . It is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water . This compound is widely used in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
4-Bromo-3-chloro-2-fluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 3-chloro-2-fluorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is typically carried out at room temperature and yields the desired product after purification.
Another method involves the use of sodium bromide or potassium bromide in the presence of a strong acid such as sulfuric acid . This reaction also proceeds at room temperature and produces this compound with high yield.
Chemical Reactions Analysis
4-Bromo-3-chloro-2-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine, chlorine, or fluorine atoms can be replaced by other electrophiles.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
4-Bromo-3-chloro-2-fluorobenzyl bromide is used in various scientific research applications, including:
Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical transformations.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-fluorobenzyl bromide primarily involves its reactivity as an electrophile in various chemical reactions. In nucleophilic substitution reactions, the compound’s benzyl bromide moiety acts as an electrophilic center, allowing nucleophiles to attack and replace the bromine atom . In electrophilic aromatic substitution reactions, the aromatic ring’s electron density is altered by the substituents, facilitating the substitution of electrophiles .
Comparison with Similar Compounds
4-Bromo-3-chloro-2-fluorobenzyl bromide can be compared with other similar compounds such as:
4-Bromo-2-chloro-3-fluorobenzyl bromide: This compound has a similar structure but with different positions of the substituents.
4-Bromo-2-fluorobenzyl bromide: This compound lacks the chlorine substituent, making it less reactive in certain chemical reactions.
4-Fluorobenzyl bromide: This compound lacks both the bromine and chlorine substituents, resulting in different reactivity and applications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQFLOWKEMRBPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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